![molecular formula C37H25OP B13143592 Diphenyl(spiro[fluorene-9,9'-xanthen]-2-yl)phosphine](/img/structure/B13143592.png)
Diphenyl(spiro[fluorene-9,9'-xanthen]-2-yl)phosphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyl(spiro[fluorene-9,9’-xanthen]-2-yl)phosphine is a complex organic compound that has garnered significant interest in the field of material chemistry. This compound is characterized by its unique spiro structure, which involves a fluorene and xanthene moiety connected through a phosphorus atom. The spiro configuration imparts unique electronic and steric properties, making it a valuable component in various applications, particularly in organic electronics and optoelectronics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl(spiro[fluorene-9,9’-xanthen]-2-yl)phosphine typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction, which is used to functionalize the spiro[fluorene-9,9’-xanthene] core with phosphine groups. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in solvents like toluene or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals.
Analyse Chemischer Reaktionen
Types of Reactions
Diphenyl(spiro[fluorene-9,9’-xanthen]-2-yl)phosphine undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Substitution: Conditions typically involve the use of Lewis acids like aluminum chloride.
Coupling: Palladium catalysts and bases like potassium carbonate are used in solvents such as toluene.
Major Products
The major products formed from these reactions include phosphine oxides, substituted aromatic compounds, and extended conjugated systems.
Wissenschaftliche Forschungsanwendungen
Diphenyl(spiro[fluorene-9,9’-xanthen]-2-yl)phosphine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential in bioimaging and as a fluorescent probe.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Wirkmechanismus
The mechanism by which Diphenyl(spiro[fluorene-9,9’-xanthen]-2-yl)phosphine exerts its effects is largely dependent on its application. In catalysis, the phosphine group coordinates with metal centers to facilitate various chemical transformations. In optoelectronics, the spiro structure provides a rigid framework that enhances the stability and efficiency of the devices. The molecular targets and pathways involved vary accordingly, with interactions at the molecular level influencing the overall performance.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[fluorene-9,9’-xanthene]: A precursor and structural analog.
Spirobifluorene: Another spiro compound with similar electronic properties.
Diketopyrrolopyrrole-functionalized spiro compounds: Used in similar applications in optoelectronics.
Uniqueness
Diphenyl(spiro[fluorene-9,9’-xanthen]-2-yl)phosphine stands out due to its unique combination of a spiro structure with a phosphine group. This combination imparts distinct electronic properties and reactivity, making it particularly valuable in applications requiring high stability and efficiency.
Eigenschaften
Molekularformel |
C37H25OP |
|---|---|
Molekulargewicht |
516.6 g/mol |
IUPAC-Name |
diphenyl(spiro[fluorene-9,9'-xanthene]-2-yl)phosphane |
InChI |
InChI=1S/C37H25OP/c1-3-13-26(14-4-1)39(27-15-5-2-6-16-27)28-23-24-30-29-17-7-8-18-31(29)37(34(30)25-28)32-19-9-11-21-35(32)38-36-22-12-10-20-33(36)37/h1-25H |
InChI-Schlüssel |
QEAXCTTZOFUKEB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=CC=CC=C5C46C7=CC=CC=C7OC8=CC=CC=C68 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Propenenitrile,3-[2-(methylsulfonyl)phenyl]-](/img/structure/B13143511.png)
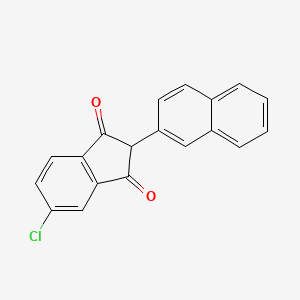
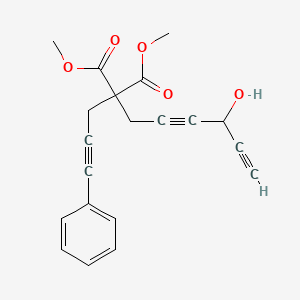
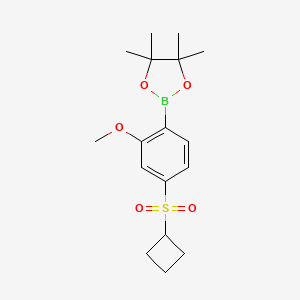
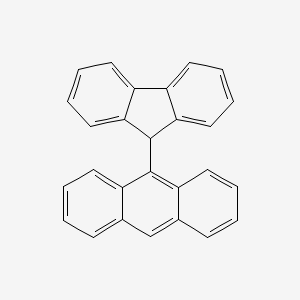
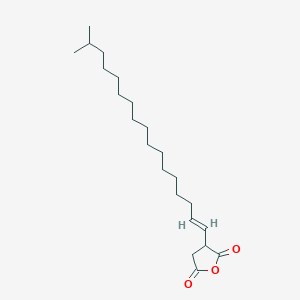
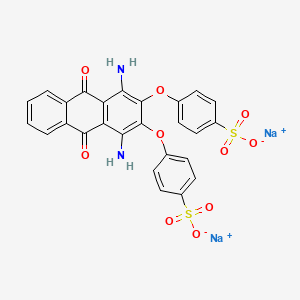
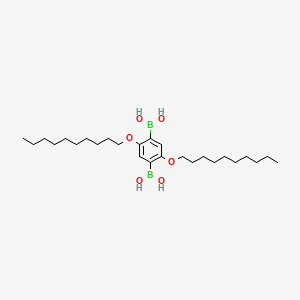

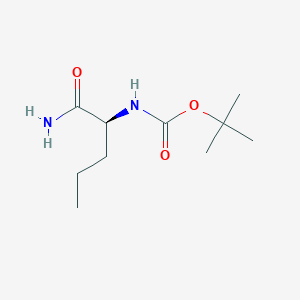

![2-[(5E)-5-[(5-bromothiophen-2-yl)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile](/img/structure/B13143583.png)


